Amino(fluoro)acetic acid

Description

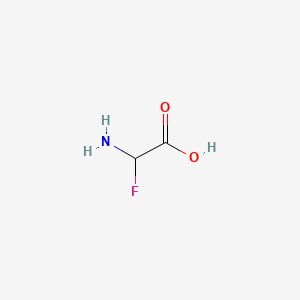

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-fluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4FNO2/c3-1(4)2(5)6/h1H,4H2,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQLSBOGCHHUNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4FNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619783 | |

| Record name | Amino(fluoro)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13599-60-5 | |

| Record name | Amino(fluoro)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Guide to the Synthesis and Properties of Amino(fluoro)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of amino(fluoro)acetic acid, a fluorinated analog of the simplest amino acid, glycine. The introduction of a fluorine atom significantly alters the molecule's electronic properties, pKa, and conformational behavior, making it a valuable building block in medicinal chemistry and drug development. This document details a key synthetic methodology, summarizes its chemical and physical properties, and provides insights into its spectroscopic characterization.

Synthesis of this compound

The synthesis of α-fluorinated amino acids presents unique challenges due to the high electronegativity of fluorine and the potential for side reactions. One effective method involves the photochemical decarboxylation of α-fluorinated carboxylic acids and their subsequent addition to suitable nitrogen-containing precursors. This approach offers a mild and efficient route to this compound and its derivatives.[1][2]

General Synthesis Pathway: Photochemical Decarboxylation-Addition

A plausible synthetic route, adapted from modern photochemical methods, is outlined below. This pathway involves the generation of an α-fluoro radical from an appropriate precursor, followed by its reaction with a glycine equivalent.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Photochemical Synthesis of a Fluorinated Amino Acid Derivative

Materials:

-

Michael acceptor or dehydroamino acid (1.00 equiv, 0.400 mmol)

-

α-Fluorocarboxylic acid (3.00 equiv, 1.200 mmol)

-

3,6-Bis(1,1-dimethylethyl)-10-phenyl-9-(2,4,6-trimethylphenyl)-acridinium tetrafluoroborate (Acr-2) (0.05 equiv, 0.020 mmol)

-

K₃PO₄ (65.15 wt%, 1.30 equiv, 0.522 mmol)

-

Anhydrous Dichloromethane (DCM) (4.0 mL, 0.1 M)

Procedure:

-

A 4-dram vial is charged with the Michael acceptor or dehydroamino acid, the α-fluorocarboxylic acid, the photocatalyst (Acr-2), and K₃PO₄.

-

Anhydrous DCM is added under a nitrogen atmosphere.

-

The reaction mixture is stirred at room temperature under blue LED irradiation (450 nm) for 48 hours.

-

Upon completion, the mixture is diluted with DCM (5 mL) and washed with saturated aqueous NaHCO₃ (3 mL).

-

The phases are separated, and the aqueous phase is extracted twice with DCM.

-

The combined organic layers are concentrated under reduced pressure.

-

The crude product is purified by reverse-phase automated chromatography using a water (0.1% TFA)/acetonitrile (0.1% TFA) gradient.

-

Fractions containing the desired product are combined, concentrated, and neutralized with saturated aqueous NaHCO₃ to remove TFA traces.

-

The mixture is extracted three times with DCM, dried over MgSO₄, and concentrated to yield the final product.[1]

Physicochemical Properties

The introduction of a fluorine atom imparts unique properties to this compound compared to its non-fluorinated counterpart, glycine. These properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 2-amino-2-fluoroacetic acid | [3] |

| Molecular Formula | C₂H₄FNO₂ | [3] |

| Molecular Weight | 93.06 g/mol | [3] |

| CAS Number | 13599-60-5 | [3][4] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | ~2.6 (estimated for fluoroacetic acid) | [5] |

| logP | 0.02560 | [4] |

Computed Properties

| Property | Value | Reference |

| XLogP3 | -2.9 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Exact Mass | 93.02260653 Da | [3] |

| Monoisotopic Mass | 93.02260653 Da | [3] |

| Topological Polar Surface Area | 63.3 Ų | [3] |

| Heavy Atom Count | 6 | [3] |

Spectroscopic Properties

Spectroscopic analysis is crucial for the characterization of this compound. While a complete set of spectra for the specific molecule is not available in the searched literature, the expected characteristic signals based on related compounds are discussed below.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Wavenumber (cm⁻¹) (Expected) |

| O-H stretch (acid) | 2500-3000 (broad) |

| N-H stretch (amine) | 3300-3500 |

| C=O stretch (acid) | 1680-1725 |

| C-F stretch | 1000-1400 |

| N-H bend (amine) | 1550-1650 |

Characteristic IR absorptions for carboxylic acids and amines are well-established.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, with ¹H, ¹³C, and ¹⁹F nuclei providing valuable information.

¹H NMR:

-

-CH(F)-: A doublet of doublets due to coupling with both the fluorine and the adjacent amine proton.

-

-NH₂: A broad singlet, which is exchangeable with D₂O.

-

-COOH: A broad singlet, typically downfield, also exchangeable with D₂O.

¹³C NMR:

-

-COOH: A signal in the range of 170-185 ppm.

-

-CH(F)-: A doublet due to one-bond coupling with the fluorine atom.

¹⁹F NMR:

-

A single resonance, the chemical shift of which is sensitive to the chemical environment. The large chemical shift dispersion of ¹⁹F NMR makes it an excellent probe for studying molecular interactions.[7][8]

Signaling Pathways and Logical Relationships

The synthesis of this compound can be conceptualized as a workflow involving precursor selection, a key chemical transformation, and subsequent purification.

References

- 1. Synthesis of Alkyl Fluorides and Fluorinated Unnatural Amino Acids via Photochemical Decarboxylation of α-Fluorinated Carboxylic Acids [organic-chemistry.org]

- 2. Synthesis of Alkyl Fluorides and Fluorinated Unnatural Amino Acids via Photochemical Decarboxylation of α-Fluorinated Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C2H4FNO2 | CID 21902320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-amino-2-fluoroacetic acid | CAS#:13599-60-5 | Chemsrc [chemsrc.com]

- 5. Fluoroacetic acid - Wikipedia [en.wikipedia.org]

- 6. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 8. Targeted F19 - tags to detect amino acids in complex mixtures using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and nomenclature of amino(fluoro)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino(fluoro)acetic acid, systematically named 2-amino-2-fluoroacetic acid, is a fluorinated analog of the simplest amino acid, glycine. The introduction of a fluorine atom at the alpha-carbon significantly alters the molecule's electronic properties, stereochemistry, and potential biological activity. This technical guide provides a comprehensive summary of the current knowledge on the chemical structure, nomenclature, and physicochemical properties of 2-amino-2-fluoroacetic acid. Due to the limited availability of detailed experimental data in publicly accessible literature, this document primarily relies on computational data.

Chemical Structure and Nomenclature

The chemical structure of this compound is characterized by a central carbon atom (alpha-carbon) bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom (-H), and a fluorine atom (-F). This substitution of one of the alpha-hydrogens of glycine with fluorine introduces a chiral center, meaning the molecule can exist as two enantiomers (R and S).

IUPAC Name: 2-amino-2-fluoroacetic acid[1]

CAS Number: 13599-60-5[1]

Synonyms: this compound, 2-fluoro-DL-glycine[1]

Chemical Structure Diagram

Caption: Ball-and-stick model of 2-amino-2-fluoroacetic acid.

Physicochemical Properties

Quantitative data on the physicochemical properties of 2-amino-2-fluoroacetic acid are sparse, with most available information originating from computational models. No experimentally determined values for properties such as pKa, melting point, or boiling point were found in the reviewed literature.

| Property | Value | Source |

| Molecular Formula | C₂H₄FNO₂ | PubChem[1] |

| Molecular Weight | 93.06 g/mol | PubChem (Computed)[1] |

| Exact Mass | 93.02260653 Da | PubChem (Computed)[1] |

| XLogP3 | -2.9 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |

| Rotatable Bond Count | 1 | PubChem (Computed) |

| Topological Polar Surface Area | 63.3 Ų | PubChem (Computed)[1] |

| Heavy Atom Count | 6 | PubChem (Computed) |

| Complexity | 64.6 | PubChem (Computed)[1] |

Experimental Protocols

General Synthetic Approach (Hypothetical Workflow)

Caption: A generalized and hypothetical workflow for the synthesis and characterization of 2-amino-2-fluoroacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific NMR spectral data for 2-amino-2-fluoroacetic acid is not available in the searched literature. For characterization, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be crucial.

-

¹H NMR: The spectrum would be expected to show signals for the amino and carboxylic acid protons, as well as the alpha-hydrogen. The signal for the alpha-hydrogen would likely appear as a doublet due to coupling with the adjacent fluorine atom.

-

¹³C NMR: The spectrum would show two carbon signals. The alpha-carbon signal would be split into a doublet due to one-bond coupling with the fluorine atom.

-

¹⁹F NMR: A single resonance would be expected, the chemical shift of which would be informative about the electronic environment of the fluorine atom.

Biological Activity and Signaling Pathways

There is a lack of specific information regarding the biological activity of 2-amino-2-fluoroacetic acid and its involvement in any signaling pathways. Research on fluorinated amino acids suggests they can act as enzyme inhibitors, metabolic probes, or tools for modifying peptide and protein structure and function. However, without specific studies on 2-amino-2-fluoroacetic acid, any discussion of its biological role would be speculative.

Conclusion

2-Amino-2-fluoroacetic acid presents an intriguing target for chemical and biological research due to the unique properties imparted by the alpha-fluoro substitution. However, a significant gap exists in the publicly available experimental data for this compound. Further research is required to elucidate its synthesis, comprehensively characterize its physicochemical properties, and investigate its potential biological activities. The computational data presented in this guide serves as a foundational resource for stimulating and informing future experimental work in this area.

References

An In-depth Technical Guide on the Biological Activity of Fluoroacetic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroacetic acid (FAA) and its derivatives represent a class of organofluorine compounds with potent biological activities, most notably recognized for the high toxicity of fluoroacetate itself. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the biological effects of these compounds, with a focus on their interaction with cellular metabolism. We delve into the toxicological profile of fluoroacetic acid, supported by quantitative data, and explore the burgeoning field of its derivatives' therapeutic applications, including their potential as anticancer, anti-inflammatory, and antimicrobial agents. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this area. Furthermore, this guide utilizes visualizations to elucidate complex signaling pathways and experimental workflows, offering a clear and concise resource for professionals in the field.

Introduction

Fluoroacetic acid is a simple, fluorinated carboxylic acid that occurs naturally in some plant species and has been synthesized for various applications, most notably as a rodenticide (as sodium fluoroacetate, also known as Compound 1080). Its extreme toxicity to mammals is a consequence of a phenomenon termed "lethal synthesis," where the seemingly innocuous molecule is metabolized into a potent enzymatic inhibitor.[1] This guide will explore the intricate biochemical cascade initiated by fluoroacetic acid and its derivatives, providing a foundational understanding for toxicological assessment and therapeutic design.

Mechanism of Action: The Lethal Synthesis

The toxicity of fluoroacetic acid is not direct but results from its metabolic conversion into fluorocitrate.[1] This process, occurring within the mitochondria, is a prime example of lethal synthesis.

The key steps are as follows:

-

Activation: Fluoroacetic acid is converted to fluoroacetyl-CoA by acetyl-CoA synthetase.

-

Condensation: Fluoroacetyl-CoA then enters the Krebs cycle (citric acid cycle) where citrate synthase catalyzes its condensation with oxaloacetate to form fluorocitrate.[2]

-

Inhibition of Aconitase: Fluorocitrate is a potent inhibitor of aconitase, a crucial enzyme in the Krebs cycle that catalyzes the isomerization of citrate to isocitrate.[3] The inhibition of aconitase effectively blocks the Krebs cycle.[4]

This blockage of a central metabolic pathway leads to a cascade of downstream effects, ultimately causing cellular energy depletion and death.

Signaling Pathway of Fluoroacetate-Induced Toxicity

Figure 1: Metabolic pathway of fluoroacetic acid toxicity.

Toxicological Profile of Fluoroacetic Acid

The inhibition of the Krebs cycle by fluorocitrate leads to a severe energy deficit within the cell. The accumulation of citrate also has toxic consequences, including the chelation of divalent cations like calcium, leading to hypocalcemia. The clinical signs of fluoroacetate poisoning include cardiac and central nervous system dysfunction.

Quantitative Toxicity Data

The toxicity of sodium fluoroacetate varies significantly across different animal species. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.

| Species | LD50 (mg/kg) | Reference |

| Dog | 0.1 | [1] |

| Cat | 0.3 | [1] |

| Fox | 0.2 | [1] |

| Coyote | 0.1 | [5] |

| Rabbit | ~0.4 | [1] |

| Pig | ~0.4 | [1] |

| Human (estimated) | 2-10 | [6] |

| Rat | 7 | [7] |

| Virginia Opossum | 41.61 | [5] |

Table 1: Acute Oral LD50 Values of Sodium Fluoroacetate in Various Species.

The primary metabolite, fluorocitrate, is a potent inhibitor of aconitase. The inhibitory potential is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For the enzymatically prepared "natural" fluorocitrate, the dissociation constant (Ki) of the aconitase-fluorocitrate complex has been calculated to be 8.7 x 10⁻⁵ M.[5] It is important to note that synthetic fluorocitrate can exhibit both reversible and irreversible inhibition.[5]

Experimental Protocols

Determination of Aconitase Activity

Principle: Aconitase activity is determined by monitoring the conversion of citrate to isocitrate, which is subsequently oxidized by isocitrate dehydrogenase, leading to the reduction of NADP+ to NADPH. The formation of NADPH is measured spectrophotometrically at 340 nm. A more direct method involves monitoring the formation of the intermediate, cis-aconitate, from isocitrate at 240 nm.[5] Commercial kits are also available that utilize a colorimetric readout at 565 nm or 450 nm.[3][6]

Materials:

-

Spectrophotometer capable of reading at 240 nm, 340 nm, 450 nm, or 565 nm

-

96-well microplates (for kit-based assays)

-

Phosphate buffer (pH 7.4)

-

Isocitrate solution

-

Aconitase enzyme preparation (e.g., from mitochondrial extract)

-

Inhibitor solution (e.g., fluorocitrate)

-

Commercial aconitase assay kit (e.g., Sigma-Aldrich MAK337, Abcam ab109712)

General Procedure (monitoring cis-aconitate formation):

-

Prepare a reaction mixture containing phosphate buffer and isocitrate in a quartz cuvette.

-

To determine the effect of an inhibitor, pre-incubate the enzyme with the inhibitor solution for a specified time.

-

Initiate the reaction by adding the aconitase enzyme preparation to the reaction mixture.

-

Immediately monitor the increase in absorbance at 240 nm over time.

-

The rate of change in absorbance is proportional to the aconitase activity.

Procedure using a Commercial Kit (e.g., Sigma-Aldrich MAK337): [6]

-

Prepare samples (cell lysates, tissue homogenates) as per the kit's instructions.

-

Prepare a reaction mix containing assay buffer, substrate, and enzymes provided in the kit.

-

Add the prepared samples to the wells of a 96-well plate.

-

Add the reaction mix to each well to start the reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 10 and 30 minutes).

-

Measure the absorbance at 565 nm.

-

Calculate the aconitase activity based on the change in absorbance and a standard curve.

Experimental Workflow for Aconitase Activity Assay

Figure 2: General workflow for a commercial aconitase activity assay.

Assessment of Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which is purple. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

Cell culture medium

-

Test compound (fluoroacetic acid or its derivatives)

-

Multi-well spectrophotometer (ELISA reader)

Procedure: [8]

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 500 and 600 nm.

-

Cell viability is expressed as a percentage of the untreated control cells.

Biological Activity of Fluoroacetic Acid Derivatives

While fluoroacetic acid is primarily known for its toxicity, its derivatives have been explored for various therapeutic applications. The introduction of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.

Anticancer Activity

Several studies have investigated the potential of fluoroacetic acid derivatives as anticancer agents. The rationale often involves targeting metabolic pathways that are dysregulated in cancer cells.

-

Fluorinated Asiatic Acid Derivatives: A series of novel fluorinated derivatives of Asiatic acid were synthesized and showed stronger antiproliferative activity against HeLa and HT-29 cancer cell lines compared to the parent compound.[9] One derivative induced cell cycle arrest and apoptosis.[9]

-

Fluoroquinolone Derivatives: Novel fluoroquinolone analogs have been designed and synthesized as potential anticancer agents, with some exhibiting potent cytotoxicity against a panel of cancer cell lines.[10]

-

2-Arylbenzoxazole Acetic Acid Derivatives: A series of these derivatives were synthesized and screened for their cytotoxic activity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with some compounds showing promising results.[11]

-

Flavonol Derivatives: Certain synthesized flavonol derivatives, including a 4'-fluoro substituted compound, exhibited effective inhibition of human non-small cell lung cancer cells (A549).[12]

| Derivative Class | Cancer Cell Lines | Reported Activity (IC50) | Reference |

| Fluorinated Asiatic Acid Derivative | HeLa, HT-29, MCF-7, etc. | 45 to 90-fold more active than parent compound | [9] |

| Fluoroquinolone Analogs | NCI-60 panel | Mean GI50 values of 2.45-9.06 µM | [10] |

| 2-(4-methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 | Promising cytotoxicity | [11] |

| 4'-Fluoroflavonol | A549 | 6.13 ± 0.63 μM | [12] |

Table 2: Examples of Anticancer Activity of Fluoroacetic Acid Derivatives.

Anti-inflammatory and Antimicrobial Activities

The unique properties of organofluorine compounds have also led to their investigation as anti-inflammatory and antimicrobial agents.

-

N-heterocyclic trifluoroacetamides: Some of these compounds have shown significant analgesic and anti-inflammatory properties in animal models.[13]

-

Trifluoromethylpyrazoles: This class of compounds has gained attention for its anti-inflammatory and antibacterial activities.[14]

-

Fluoroquinolone Derivatives: Beyond their established antibacterial use, novel derivatives have been synthesized and tested for enhanced antimicrobial activity against various pathogenic bacterial strains.[15]

-

Fluorobenzoylthiosemicarbazides: These compounds have been identified as potential antibacterial agents, particularly against Gram-positive bacteria.[16]

Conclusion

Fluoroacetic acid and its derivatives exhibit a fascinating and potent range of biological activities, from the profound toxicity of fluoroacetate mediated by "lethal synthesis" to the promising therapeutic potential of its more complex derivatives. A thorough understanding of the underlying molecular mechanisms, particularly the inhibition of aconitase and the subsequent disruption of the Krebs cycle, is paramount for both toxicological risk assessment and the rational design of novel therapeutic agents. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted nature of these organofluorine compounds. Future research will likely focus on refining the therapeutic index of fluoroacetic acid derivatives to harness their bioactivity for the treatment of diseases such as cancer and infectious diseases, while minimizing off-target toxicity.

References

- 1. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. content.abcam.com [content.abcam.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Aconitase - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Fluoroacetic acid - Wikipedia [en.wikipedia.org]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. Synthesis and anticancer activity of novel fluorinated asiatic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. mdpi.com [mdpi.com]

- 13. N-trifluoroacetyl derivatives as pharmacological agents. V. Evaluation of antiinflammatory and antimicrobial activities of some N-heterocyclic trifluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents : Oriental Journal of Chemistry [orientjchem.org]

- 16. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

The Rarity of Fluorine in Nature: A Technical Guide to the Natural Occurrence of Fluorinated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The element fluorine, despite its abundance in the Earth's crust, is remarkably scarce in biological systems. The unique physicochemical properties of the carbon-fluorine bond, including its high strength and polarity, have made organofluorine compounds invaluable in the pharmaceutical and agrochemical industries. However, nature's use of this element is exceptionally rare, with only a handful of naturally occurring organofluorine metabolites identified to date. This technical guide provides an in-depth exploration of the natural occurrence of fluorinated amino acids, focusing on the sole confirmed example, 4-fluoro-L-threonine, and the biosynthetic machinery responsible for its production.

Naturally Occurring Fluorinated Amino Acids: A Singular Example

To date, the only authenticated naturally occurring fluorinated amino acid is 4-fluoro-L-threonine . This compound is produced by the soil bacterium Streptomyces cattleya, the same organism known for producing the antibiotic thienamycin.[1][2] S. cattleya co-produces 4-fluorothreonine with another organofluorine, the more widely known toxin fluoroacetate.[3] The biosynthesis of both of these fluorometabolites is intrinsically linked, originating from a common enzymatic fluorination step.

The Biosynthetic Pathway of 4-Fluoro-L-threonine in Streptomyces cattleya

The biosynthesis of 4-fluorothreonine is a multi-enzyme cascade that begins with the incorporation of inorganic fluoride. The key steps are outlined below and illustrated in the accompanying pathway diagram.

The Genesis of the C-F Bond: The Fluorinase Enzyme

The crucial first step in the biosynthesis of fluorinated metabolites in S. cattleya is the formation of the carbon-fluorine bond, a reaction catalyzed by the enzyme 5'-fluoro-5'-deoxyadenosine synthase (FDAS) , commonly referred to as fluorinase .[4][5] This enzyme facilitates the nucleophilic attack of a fluoride ion on S-adenosyl-L-methionine (SAM), yielding 5'-fluoro-5'-deoxyadenosine (5'-FDA) and L-methionine.[4][6]

From 5'-FDA to a Versatile Precursor: Fluoroacetaldehyde

5'-FDA is then converted to fluoroacetaldehyde, a key intermediate that serves as the precursor to both fluoroacetate and 4-fluorothreonine.[3] This conversion involves the action of other enzymes within the fluorometabolite gene cluster.

Divergence of the Pathway: Formation of Fluoroacetate and 4-Fluorothreonine

From fluoroacetaldehyde, the biosynthetic pathway bifurcates:

-

Fluoroacetate Biosynthesis: An aldehyde dehydrogenase oxidizes fluoroacetaldehyde to produce fluoroacetate.[7]

-

4-Fluorothreonine Biosynthesis: A threonine transaldolase catalyzes a PLP-dependent reaction between fluoroacetaldehyde and L-threonine to yield 4-fluoro-L-threonine and acetaldehyde.[8][9]

Quantitative Data

While precise yields can vary depending on fermentation conditions, the enzymatic activities of the key biosynthetic enzymes have been characterized.

| Enzyme | Substrate(s) | Product(s) | Kinetic Parameters | Reference(s) |

| Fluorinase (FDAS) | S-Adenosyl-L-methionine (SAM), Fluoride ion | 5'-Fluoro-5'-deoxyadenosine (5'-FDA), L-Methionine | Km (SAM) = 0.42 mM, Vmax = 1.28 U/mgKm (Fluoride) = 8.56 mM, Vmax = 1.59 U/mg | [10] |

| Aldehyde Dehydrogenase | Fluoroacetaldehyde, NAD⁺ | Fluoroacetate, NADH | High affinity for fluoroacetaldehyde and glycoaldehyde, poor substrate for acetaldehyde. | [7] |

| Threonine Transaldolase | L-Threonine, Fluoroacetaldehyde | 4-Fluoro-L-threonine, Acetaldehyde | Catalyzes the reversible transaldolation reaction. | [8] |

Experimental Protocols

The elucidation of the biosynthetic pathway of 4-fluorothreonine has relied on a combination of genetic, enzymatic, and analytical techniques. Below are summaries of key experimental protocols.

General Experimental Workflow for Isolation and Identification

Culture and Fermentation of Streptomyces cattleya

Streptomyces cattleya is cultured in a suitable medium supplemented with a source of fluoride, typically sodium fluoride (NaF), to induce the production of fluorometabolites.[1] Fermentation is carried out under controlled conditions of temperature, pH, and aeration.

Extraction and Purification of 4-Fluorothreonine

Following fermentation, the culture broth is centrifuged to separate the mycelium from the supernatant. 4-Fluorothreonine can be isolated from the supernatant using a combination of chromatographic techniques, such as ion-exchange chromatography.

Analytical Methods for Identification and Quantification

19F-NMR is a powerful, non-destructive technique for the identification and quantification of fluorinated compounds in biological samples.[11][12] Due to the low natural abundance of fluorine in biological matrices, 19F-NMR provides a clean spectrum with minimal background interference. The chemical shift and coupling constants of the fluorine signal are characteristic of the chemical environment of the fluorine atom, allowing for unambiguous identification of 4-fluorothreonine. Quantification can be achieved by integrating the 19F signal relative to a known internal standard.

HPLC is a widely used method for the quantification of amino acids.[13][14] For the analysis of 4-fluorothreonine, reversed-phase HPLC is often employed. As many amino acids, including 4-fluorothreonine, lack a strong chromophore for UV detection, pre-column or post-column derivatization is typically necessary to enhance detection sensitivity.[15] Common derivatizing agents include o-phthalaldehyde (OPA) and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).[14] The derivatized amino acid is then separated and quantified using a fluorescence or UV detector.

Enzyme Assays

The activity of fluorinase is typically assayed by monitoring the formation of 5'-FDA from SAM and fluoride. The reaction mixture, containing the enzyme, SAM, and fluoride in a suitable buffer, is incubated, and the reaction is quenched at specific time points. The amount of 5'-FDA produced is then quantified by HPLC.[10]

The activity of the aldehyde dehydrogenase that oxidizes fluoroacetaldehyde can be monitored spectrophotometrically by measuring the reduction of NAD⁺ to NADH at 340 nm.[16][17] The assay mixture contains the enzyme, fluoroacetaldehyde, and NAD⁺ in a buffered solution.

The activity of threonine transaldolase can be determined by monitoring the formation of 4-fluorothreonine or the co-product, acetaldehyde.[8] The formation of 4-fluorothreonine can be quantified by 19F-NMR or HPLC.[8] Alternatively, the production of acetaldehyde can be measured using a coupled enzymatic assay or by derivatization followed by HPLC analysis.[8][18]

Significance and Future Directions

The discovery of a naturally occurring fluorinated amino acid and its biosynthetic pathway in Streptomyces cattleya has opened new avenues for research in biocatalysis and synthetic biology. The fluorinase enzyme, in particular, has garnered significant interest for its potential in the enzymatic synthesis of novel fluorinated compounds, including radiolabeled molecules for positron emission tomography (PET).[10]

Further research into the natural occurrence of fluorinated compounds may yet uncover other examples of nature's use of fluorine. Understanding the evolutionary pressures that led to the development of fluorine metabolism in organisms like S. cattleya could provide valuable insights into microbial secondary metabolism and its role in ecological competition. For drug development professionals, the enzymatic machinery for C-F bond formation offers a green and highly specific alternative to traditional chemical fluorination methods, paving the way for the sustainable production of next-generation fluorinated pharmaceuticals.

References

- 1. Biosynthesis of fluorothreonine and fluoroacetic acid by the thienamycin producer, Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya - Durham e-Theses [etheses.dur.ac.uk]

- 3. Fluorinated natural products: the biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of enzymatic fluorination in Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substrate specificity in enzymatic fluorination. The fluorinase from Streptomyces cattleya accepts 2′-deoxyadenosine substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. An unusual metal-bound 4-fluorothreonine transaldolase from Streptomyces sp. MA37 catalyses promiscuous transaldol reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorothreonine transaldolase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis of fluoroacetate and 4-fluorothreonine by Streptomyces cattleya. Glycine and pyruvate as precursors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Is Derivatization Necessary for Amino Acid Analysis Using High Performance Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. 3hbiomedical.com [3hbiomedical.com]

- 17. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the History, Discovery, and Synthesis of Amino(fluoro)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino(fluoro)acetic acid, a monofluorinated derivative of the simplest amino acid glycine, represents a unique building block in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom at the α-position imparts distinct physicochemical properties, including altered acidity, conformational preferences, and metabolic stability, making it a valuable tool for modifying peptides and other bioactive molecules. This technical guide provides a comprehensive overview of the history, synthesis, and known properties of this compound, intended for researchers and professionals in the fields of chemical synthesis and drug discovery.

History and Discovery

The development of synthetic routes to this compound, also known as α-fluoroglycine, is situated within the broader history of organofluorine chemistry and the synthesis of fluorinated amino acids. While a singular "discovery" paper for the unprotected amino acid is not prominent in the literature, its synthesis and incorporation into larger molecules appear in the late 20th century. A significant milestone in the history of this compound is the work by Takeuchi et al. in 1998, which reported the first synthesis of protected dipeptides containing α-fluoroglycine.[1][2][3] This work utilized a Gabriel-type reaction, demonstrating a viable pathway for the inclusion of this fluorinated amino acid into peptide chains.[1]

Prior to this, the synthesis of α-fluoro-α-amino acids was recognized as a significant challenge due to the instability of the resulting compounds and the difficulties associated with site-specific fluorination.[4] Early methods for the synthesis of fluorinated amino acids often focused on fluorination of the side chain. The development of modern synthetic techniques, including electrophilic fluorination and, more recently, photoredox catalysis, has provided more accessible and versatile routes to α-fluoro-α-amino acids, including this compound.[4][5][6] These advancements have made it possible to explore the potential of α-fluorination as a strategy for modulating the properties of peptides and other pharmaceuticals.

Physicochemical and Spectroscopic Data

The introduction of a fluorine atom significantly alters the electronic properties of the amino acid. The high electronegativity of fluorine influences the pKa of the amino and carboxylic acid groups and can affect the conformational preferences of the molecule.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂H₄FNO₂ | PubChem[7] |

| Molecular Weight | 93.06 g/mol | PubChem[7] |

| IUPAC Name | 2-amino-2-fluoroacetic acid | PubChem[7] |

| CAS Number | 13599-60-5 | PubChem[7] |

| XLogP3 | -2.9 | PubChem[7] |

| Exact Mass | 93.02260653 Da | PubChem[7] |

Spectroscopic Data

Spectroscopic characterization is crucial for confirming the identity and purity of this compound. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS).

| Technique | Expected Characteristics |

| ¹H NMR | The spectrum would be expected to show a doublet for the α-proton due to coupling with the adjacent fluorine atom. The chemical shift would be influenced by the electronegative fluorine. The amine and carboxylic acid protons would likely appear as broad singlets, and their positions would be dependent on the solvent and concentration. |

| ¹³C NMR | The α-carbon would appear as a doublet due to one-bond coupling with the fluorine atom. The carbonyl carbon may also show a smaller two-bond coupling to fluorine. |

| ¹⁹F NMR | A single resonance would be expected. The chemical shift of this peak is highly sensitive to the chemical environment, making ¹⁹F NMR a powerful tool for studying the incorporation of this amino acid into larger molecules.[6] |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (93.0226 Da for the neutral molecule).[7] Fragmentation patterns would involve the loss of common functional groups such as the carboxylic acid. |

Experimental Protocols

Several synthetic routes to this compound and its derivatives have been reported. The following are detailed methodologies for three key approaches.

Gabriel Synthesis of α-Fluoroglycine Derivatives

This method involves the N-alkylation of potassium phthalimide with a suitable α-fluoroacetate derivative, followed by deprotection. This approach was instrumental in the first synthesis of α-fluoroglycine-containing dipeptides.[1]

Step 1: N-Alkylation of Potassium Phthalimide

-

To a solution of potassium phthalimide (1.0 eq) in a suitable aprotic solvent such as DMF, add ethyl bromofluoroacetate (1.1 eq).

-

Heat the reaction mixture at 80 °C for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-phthalimido-α-fluoroglycine ethyl ester.

Step 2: Deprotection

-

Dissolve the N-phthalimido-α-fluoroglycine ethyl ester (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.2 eq) to the solution.

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude α-fluoroglycine ethyl ester.

-

Hydrolyze the ester using standard acidic or basic conditions to yield this compound.

Electrophilic Fluorination of a Glycine Derivative

This method utilizes a modern electrophilic fluorinating agent, such as Selectfluor®, to introduce a fluorine atom at the α-position of a suitable glycine precursor.[5][8]

Step 1: Preparation of the Enolate

-

To a solution of a protected glycine derivative (e.g., N-benzylidene-glycine ethyl ester) (1.0 eq) in a dry aprotic solvent such as THF at -78 °C, add a strong base like lithium diisopropylamide (LDA) (1.05 eq) dropwise.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

Step 2: Fluorination

-

To the enolate solution, add a solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) (1.2 eq), in THF at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Step 3: Deprotection

-

Remove the protecting groups under appropriate conditions (e.g., acid hydrolysis for the imine and ester) to yield this compound.

Photoredox-Catalyzed Synthesis

A modern approach involves the use of visible-light photoredox catalysis to generate an α-amino radical from a dehydroalanine derivative, which is then trapped by a fluorine source.[4][9]

Step 1: Reaction Setup

-

In a reaction vessel, combine the dehydroalanine derivative (1.0 eq), a potassium alkyltrifluoroborate (2.0 eq) as the radical precursor, Selectfluor® (4.0 eq) as the fluorine source, and a photocatalyst such as an acridinium salt (e.g., Mes-Acr-Me⁺ ClO₄⁻) (5 mol%).[4]

-

Add a suitable solvent, such as DMF, to achieve the desired concentration (e.g., 0.1 M).

-

Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15 minutes.

Step 2: Irradiation

-

Irradiate the reaction mixture with blue LEDs (λ ≈ 450 nm) at room temperature for 12-24 hours, with vigorous stirring.

Step 3: Workup and Purification

-

Upon completion of the reaction (monitored by TLC or LC-MS), dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or preparative HPLC to isolate the protected α-fluoro-α-amino acid.[4]

-

Perform deprotection under appropriate conditions to obtain this compound.

Visualizations

Synthetic Pathways to this compound

Caption: Overview of major synthetic routes to this compound.

General Experimental Workflow

Caption: A generalized workflow for the synthesis and characterization process.

Biological Activity and Applications

While specific studies on the biological signaling pathways of this compound are scarce, its potential utility can be inferred from the broader applications of fluorinated amino acids in drug development. The introduction of fluorine can lead to:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways that would otherwise degrade the molecule, leading to a longer biological half-life.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic and basic groups, which can influence receptor binding and cell permeability.

-

Conformational Control: The steric and electronic properties of fluorine can be used to favor specific conformations of peptides, which can enhance their binding affinity and selectivity for biological targets.

-

Enzyme Inhibition: Fluorinated analogues of natural substrates can act as enzyme inhibitors.[10][11] For example, the related compound fluoroacetate is a well-known metabolic poison that inhibits the enzyme aconitase in the citric acid cycle.[12][13][14] It is plausible that this compound could be investigated as an inhibitor for enzymes that process glycine.

Due to these properties, this compound is a valuable building block for the synthesis of novel peptides and small molecule drugs with potentially enhanced pharmacokinetic and pharmacodynamic profiles.

Conclusion

This compound is a synthetically accessible, fluorinated amino acid with significant potential in medicinal chemistry. While its history is intertwined with the broader development of fluorinated amino acids, modern synthetic methods have made it more readily available for research and development. The unique properties conferred by the α-fluorine atom make it an attractive tool for modulating the biological activity and metabolic stability of peptides and other therapeutic agents. Further research into the specific biological effects of this compound is warranted to fully explore its potential in drug discovery.

References

- 1. pure.nitech.ac.jp [pure.nitech.ac.jp]

- 2. KAKEN — Research Projects | Novel Fluorinated Bioorganic Molecules for the 21st Century (KAKENHI-PROJECT-09044277) [kaken.nii.ac.jp]

- 3. CHEMISTRY OF α-FLUORO-α-AMINO ACIDS : THE FIRST SYNTHESIS OF α-FLUOROGLYCINE-CONTAINING DIPEPTIDES [jstage.jst.go.jp]

- 4. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C2H4FNO2 | CID 21902320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pure.mpg.de [pure.mpg.de]

- 9. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. research.library.fordham.edu [research.library.fordham.edu]

Toxicological Profile of Fluoroacetic Acid and its Derivatives

Disclaimer: This technical guide focuses on the toxicological profile of fluoroacetic acid and its sodium salt, sodium fluoroacetate. Publicly available toxicological data for amino(fluoro)acetic acid is limited. Fluoroacetic acid is a closely related compound and serves as a well-documented proxy for understanding the potential toxicological mechanisms of related organofluorine compounds.

Executive Summary

Fluoroacetic acid (FCH₂COOH) and its corresponding salt, sodium fluoroacetate, are highly toxic organofluorine compounds.[1] Their toxicity stems from a process known as "lethal synthesis," whereby the compound is metabolized within the body to fluorocitrate.[2][3] Fluorocitrate then potently inhibits aconitase, a critical enzyme in the tricarboxylic acid (TCA) or Krebs cycle, leading to a disruption of cellular respiration and energy production.[4][5] This guide provides an in-depth overview of the mechanism of action, toxicokinetics, and quantitative toxicity of fluoroacetic acid, along with representative experimental protocols for its evaluation.

Mechanism of Action: Lethal Synthesis and Aconitase Inhibition

The toxicity of fluoroacetate is not direct but requires metabolic activation.[6] This process, termed "lethal synthesis," involves the enzymatic conversion of fluoroacetate into a toxic metabolite that disrupts a vital cellular pathway.[2][7]

The key steps are as follows:

-

Conversion to Fluoroacetyl-CoA: Fluoroacetate, being structurally similar to acetate, is converted into fluoroacetyl-CoA.[6]

-

Condensation to Fluorocitrate: The enzyme citrate synthase condenses fluoroacetyl-CoA with oxaloacetate to form fluorocitrate.[3][6]

-

Aconitase Inhibition: The resulting fluorocitrate, specifically the (-)-erythro-2-fluorocitrate isomer, binds with high affinity to the enzyme aconitase.[6][7] This binding inhibits the enzyme, preventing the conversion of citrate to isocitrate and effectively halting the TCA cycle.[4][8]

-

Cellular Energy Depletion: The blockade of the TCA cycle leads to the accumulation of citrate and prevents the production of NADH, a key carrier of electrons for the electron transport chain.[5] This ultimately results in the depletion of cellular ATP, leading to energy failure and cell death, particularly affecting high-energy-demand organs like the central nervous system and the heart.[5][7]

Signaling Pathway: Fluoroacetate-Induced TCA Cycle Inhibition

References

- 1. Fluoroacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 2. Lethal synthesis - Wikipedia [en.wikipedia.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Cardiopulmonary Effects of Sodium Fluoroacetate (1080) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SODIUM FLUOROACETATE (PIM 494) [inchem.org]

- 8. Fluoroacetic acid - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Conformational Landscape of Amino(fluoro)acetic Acid: A Computational Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the conformational preferences of amino(fluoro)acetic acid, a molecule of significant interest in medicinal chemistry and drug design. The introduction of a fluorine atom at the α-carbon dramatically influences the molecule's stereoelectronic properties, leading to distinct conformational behavior compared to its parent amino acid, glycine. This document summarizes key findings from computational studies, outlines the theoretical and experimental methodologies employed in such analyses, and presents the data in a clear, structured format for easy interpretation and comparison. The interplay of intramolecular hydrogen bonding and hyperconjugative effects, which are pivotal in dictating the conformational landscape, is also discussed in detail.

Introduction

This compound, also known as fluoroglycine, represents a fundamental building block for the synthesis of fluorinated peptides and peptidomimetics. The strategic incorporation of fluorine can significantly alter the biological activity and metabolic stability of peptides by inducing specific conformational constraints. Understanding the intrinsic conformational preferences of this fluorinated amino acid is therefore crucial for the rational design of novel therapeutic agents.

Computational chemistry provides a powerful lens through which to explore the potential energy surface of flexible molecules like this compound. By employing high-level quantum chemical calculations, it is possible to identify stable conformers, determine their relative energies, and analyze the geometric parameters that define their shapes. These theoretical predictions, when validated by experimental techniques, offer a detailed picture of the molecule's structural dynamics.

This guide focuses on the outcomes of ab initio computational studies, presenting quantitative data on the stable conformers of this compound in the gas phase. It also serves as a methodological reference for researchers aiming to conduct or interpret similar computational and experimental investigations.

Conformational Landscape of this compound

Computational studies have revealed a rich conformational landscape for this compound, with several stable minima on its potential energy surface. The relative stability of these conformers is governed by a delicate balance of intramolecular interactions, primarily:

-

Intramolecular Hydrogen Bonds: The presence of both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the carbonyl oxygen, the amino nitrogen, and the fluorine atom) allows for the formation of various internal hydrogen bonds that stabilize specific geometries.

-

Stereoelectronic Effects: The gauche effect and the anomeric effect, arising from the interaction of the C-F bond with other orbitals in the molecule, play a significant role in determining the preferred dihedral angles.[1]

A foundational ab initio study using Møller-Plesset perturbation theory (MP2) with the 6-31+G* basis set identified seven distinct stable conformers of this compound.[1] The relative energies and key geometric parameters of these conformers are summarized in the tables below. The conformers are labeled based on the orientation of the N-Cα-C=O and Cα-C-O-H dihedral angles.

Quantitative Conformational Data

The following tables present the relative energies and key dihedral angles of the seven most stable conformers of this compound as determined by ab initio calculations at the MP2/6-31+G* level of theory.[1]

Table 1: Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

| I | 0.00 |

| II | 0.48 |

| III | 1.10 |

| IV | 2.15 |

| V | 2.92 |

| VI | 3.44 |

| VII | 6.45 |

Table 2: Key Dihedral Angles of this compound Conformers (in degrees)

| Conformer | τ(N-Cα-C=O) | τ(Cα-C-O-H) | τ(H-N-Cα-F) |

| I | 178.9 | 0.2 | -68.8 |

| II | -179.3 | 179.9 | -68.9 |

| III | -65.1 | 179.7 | 178.8 |

| IV | 65.2 | 179.8 | -179.1 |

| V | -66.5 | 0.5 | 179.5 |

| VI | 66.8 | 0.4 | -179.6 |

| VII | 179.5 | 179.9 | 179.8 |

Methodologies: A Guide to Experimental and Computational Protocols

The study of molecular conformation relies on a synergistic combination of computational modeling and experimental validation. This section details the methodologies central to the investigation of this compound's conformational space.

Computational Protocols

The theoretical investigation of this compound's conformation typically involves the following workflow:

-

Conformational Search: A systematic search of the potential energy surface is performed to identify all possible low-energy conformers. This is often achieved by rotating the key dihedral angles (e.g., N-Cα-C=O, Cα-C-O-H, and rotations around the Cα-N and Cα-F bonds) in discrete steps.

-

Geometry Optimization: Each potential conformer identified in the search is then subjected to a full geometry optimization without any constraints. This process finds the nearest local minimum on the potential energy surface.

-

Frequency Calculations: To confirm that the optimized structures are true minima (and not transition states), vibrational frequency calculations are performed. A true minimum will have all real (positive) vibrational frequencies. These calculations also provide the zero-point vibrational energy (ZPVE), which should be added to the electronic energies for more accurate relative energy comparisons.

-

Single-Point Energy Calculations: To obtain highly accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

Commonly used computational methods include:

-

Ab initio methods:

-

Hartree-Fock (HF): A fundamental method that provides a good starting point but does not account for electron correlation.

-

Møller-Plesset Perturbation Theory (MP2, MP4): These methods add electron correlation to the HF wave function, providing more accurate results.

-

Coupled-Cluster Theory (CCSD, CCSD(T)): Considered the "gold standard" for accuracy in quantum chemistry, but computationally expensive.

-

-

Density Functional Theory (DFT): A widely used set of methods that offer a good balance between accuracy and computational cost. Popular functionals for conformational studies include B3LYP, M06-2X, and ωB97X-D. The inclusion of dispersion corrections (e.g., "-D3") is crucial for accurately describing non-covalent interactions.

Basis Sets: The choice of basis set is critical for obtaining reliable results. Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly employed. The inclusion of diffuse functions ("+" or "aug-") is important for describing hydrogen bonding and lone pairs.

Experimental Protocols for Validation

Experimental validation of the computationally predicted conformers is essential. For a small, flexible molecule like this compound, gas-phase spectroscopic techniques are particularly powerful.

Microwave spectroscopy is a high-resolution technique that probes the rotational transitions of molecules in the gas phase.

Experimental Protocol:

-

Sample Introduction: A small amount of the this compound sample is heated to produce a sufficient vapor pressure. The vapor is then introduced into a high-vacuum chamber.

-

Supersonic Expansion: The sample vapor is seeded in an inert carrier gas (e.g., argon or neon) and expanded through a small nozzle into the vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum and often "freezing out" only the lowest energy conformers.

-

Microwave Irradiation: The cooled molecular beam is irradiated with microwaves of a specific frequency.

-

Detection: If the microwave frequency matches a rotational transition of a conformer, the molecule will absorb the radiation. This absorption is detected, and by scanning the microwave frequency, a rotational spectrum is obtained.

-

Data Analysis: The rotational constants (A, B, and C) are extracted from the spectrum. These constants are directly related to the moments of inertia of the molecule, which in turn depend on its three-dimensional structure. By comparing the experimentally determined rotational constants with those calculated for the computationally predicted conformers, a definitive identification of the conformers present in the gas phase can be made.

Matrix isolation infrared (IR) spectroscopy is another valuable technique for studying the vibrational modes of individual conformers.

Experimental Protocol:

-

Matrix Preparation: A mixture of the this compound vapor and a large excess of an inert gas (e.g., argon or nitrogen) is deposited onto a cryogenic window (typically cooled to around 10-20 K).

-

IR Spectroscopy: An infrared spectrometer is used to record the vibrational spectrum of the isolated molecules trapped in the inert matrix.

-

Data Analysis: The low temperature and the inert environment of the matrix minimize intermolecular interactions and lead to sharp vibrational bands. The experimental IR spectrum is then compared to the theoretical spectra calculated for each of the predicted conformers. A good match between the experimental and calculated frequencies and intensities allows for the identification of the conformers present in the matrix.

Key Intramolecular Interactions

The conformational preferences of this compound are dictated by a complex interplay of stabilizing and destabilizing intramolecular interactions.

-

N-H···O=C Hydrogen Bond: This is a common and strong intramolecular hydrogen bond found in many amino acids. It forms a five-membered ring and significantly stabilizes conformers where the amino and carbonyl groups are in close proximity.

-

O-H···N Hydrogen Bond: The formation of a hydrogen bond between the carboxylic acid proton and the amino nitrogen is also a key stabilizing interaction.

-

O-H···F Hydrogen Bond: The electronegative fluorine atom can act as a weak hydrogen bond acceptor, leading to an O-H···F interaction that can influence the orientation of the hydroxyl group.[1]

-

Anomeric Effect: A significant stabilizing interaction in some conformers involves the delocalization of the nitrogen lone pair into the antibonding σ*(C-F) orbital. This effect is maximized when the nitrogen lone pair is anti-periplanar to the C-F bond, leading to a shortening of the C-N bond and a lengthening of the C-F bond.[1] This stereoelectronic effect is a primary reason for the high stability of certain conformers of this compound.

Conclusion and Outlook

The conformational landscape of this compound is rich and complex, governed by a subtle interplay of intramolecular hydrogen bonding and stereoelectronic effects. Computational chemistry has proven to be an invaluable tool for elucidating the structures and relative stabilities of the various conformers. The data presented in this guide, derived from ab initio calculations, provides a solid foundation for understanding the intrinsic structural preferences of this important fluorinated amino acid.

While the foundational computational work has provided significant insights, there remains a need for further investigation using more modern and computationally intensive methods, such as high-level coupled-cluster theory and DFT with larger basis sets and implicit solvent models. Such studies would provide a more refined picture of the conformational energies and the influence of the environment.

Furthermore, the lack of direct experimental data on the gas-phase structure of this compound highlights an opportunity for future research. High-resolution microwave spectroscopy or gas-phase electron diffraction studies would provide definitive experimental validation of the theoretical predictions and a more complete understanding of this fundamental molecule's conformational behavior. A deeper knowledge of the conformational landscape of this compound will undoubtedly aid in the design of next-generation fluorinated peptides with enhanced therapeutic properties.

References

Thermochemical Data for Amino(fluoro)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical data relevant to amino(fluoro)acetic acid. Due to a scarcity of direct experimental data for this specific molecule, this document focuses on high-level computational methodologies and established experimental protocols for determining thermochemical properties. To offer a valuable point of reference for researchers, this guide presents available thermochemical data for analogous compounds: the parent amino acid, glycine, and the related compound, fluoroacetic acid. Detailed descriptions of both computational and experimental workflows are provided to equip researchers with the necessary knowledge to pursue further studies on this compound and other fluorinated amino acids. This guide is intended to serve as a foundational resource for professionals in drug development and chemical research, facilitating a deeper understanding of the thermodynamic stability and reactivity of this class of compounds.

Introduction

This compound, a fluorinated derivative of the simplest proteinogenic amino acid glycine, is of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom can dramatically alter the physicochemical properties of a molecule, including its acidity, lipophilicity, metabolic stability, and conformational preferences. A thorough understanding of the thermochemical properties of this compound, such as its enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity, is crucial for predicting its stability, reactivity, and behavior in biological systems.

Thermochemical Data for Analogous Compounds

To provide a useful baseline for researchers, this section summarizes the available thermochemical data for glycine and fluoroacetic acid. These values have been sourced from a combination of experimental measurements and computational studies.

Glycine

Glycine (NH₂CH₂COOH) is the simplest amino acid and serves as the fundamental building block for proteins. Its thermochemical properties have been extensively studied through both experimental and computational methods.

Table 1: Thermochemical Data for Glycine (Gas Phase)

| Thermochemical Property | Value | Method |

| Enthalpy of Formation (ΔfH°₂₉₈) | -394.70 ± 0.55 kJ/mol | Active Thermochemical Tables (ATcT) |

| Gibbs Free Energy of Formation (ΔfG°) | Data not readily available | - |

| Standard Entropy (S°) | Data not readily available | - |

| Heat Capacity (Cp) | Data not readily available | - |

Note: The Active Thermochemical Tables (ATcT) approach provides a statistically optimized and internally consistent set of thermochemical values derived from a network of experimental and theoretical data.[1]

Fluoroacetic Acid

Fluoroacetic acid (FCH₂COOH) is a fluorinated carboxylic acid that shares structural similarities with the backbone of this compound.

Table 2: Thermochemical Data for Fluoroacetic Acid

| Thermochemical Property | Value | State |

| Enthalpy of Formation (ΔfH°) | Data not readily available | Gas |

| Gibbs Free Energy of Formation (ΔfG°) | Data not readily available | Gas |

| Standard Entropy (S°) | Data not readily available | Gas |

| Heat Capacity (Cp) | Data not readily available | Gas |

| Enthalpy of Combustion (ΔcH°liquid) | Data not readily available | Liquid |

Note: While a comprehensive set of experimental thermochemical data for fluoroacetic acid is not available in a single source, various properties can be found in resources such as the NIST WebBook.[2]

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical data for amino acids and related compounds relies on precise calorimetric techniques. The following section details the primary experimental method used for obtaining the enthalpy of formation.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the principal experimental method for determining the enthalpy of combustion of solid organic compounds, from which the standard enthalpy of formation can be derived.

Methodology:

-

Sample Preparation: A precisely weighed sample of the amino acid is pressed into a pellet.

-

Calorimeter Setup: The pellet is placed in a sample holder within a high-pressure stainless steel vessel known as a "bomb." A fuse wire is positioned to be in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen, typically to around 30 atm.

-

Immersion: The sealed bomb is submerged in a known quantity of water in an insulated container called a calorimeter. The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a rise in temperature. The temperature is monitored until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature change. Corrections are applied for the heat of ignition and for the formation of any side products, such as nitric acid from the nitrogen in the amino acid.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the experimentally determined enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Computational Methodologies for Thermochemical Data Prediction

In the absence of experimental data, computational chemistry provides a powerful toolkit for the accurate prediction of thermochemical properties. A variety of methods are available, ranging from computationally efficient Density Functional Theory (DFT) to highly accurate composite methods.

Density Functional Theory (DFT)

DFT is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems. It is often employed to calculate molecular geometries, vibrational frequencies, and energies, which are essential for deriving thermochemical data.

Workflow:

-

Structure Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and to calculate the vibrational contributions to enthalpy, entropy, and heat capacity.

-

Thermochemical Analysis: The thermochemical properties are calculated using statistical mechanics, incorporating translational, rotational, vibrational, and electronic contributions.

Composite Methods (e.g., Gaussian-n Theories)

Composite methods, such as the Gaussian-n (G3, G4, etc.) theories, achieve high accuracy by combining the results of several different calculations at various levels of theory and basis sets. These methods are designed to approximate the results of a much more computationally expensive calculation. They are particularly well-suited for obtaining accurate enthalpies of formation.

Workflow:

A series of calculations are performed, including:

-

Geometry optimization at a lower level of theory.

-

Single-point energy calculations with larger basis sets and higher levels of electron correlation.

-

Corrections for zero-point energy, diffuse functions, and higher-order correlation effects.

The individual energy components are then combined in a predefined manner to yield a highly accurate total energy, from which thermochemical properties can be derived.

Potential Energy Surface (PES) Scans

For molecules with flexible dihedral angles, a potential energy surface scan is often performed to identify the various stable conformers. The thermochemical properties of each conformer are then calculated, and a Boltzmann-weighted average is taken to obtain the overall thermochemical data for the molecule at a given temperature.

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the computational determination of thermochemical data for a molecule like this compound.

Caption: Computational workflow for determining thermochemical data.

Conclusion

While direct experimental thermochemical data for this compound remains elusive, this technical guide provides researchers and drug development professionals with a robust framework for understanding and obtaining these critical parameters. By leveraging established experimental protocols like bomb calorimetry and powerful computational methodologies such as DFT and composite theories, it is possible to predict the thermochemical properties of this and other fluorinated amino acids with a high degree of confidence. The provided data for the analogous compounds, glycine and fluoroacetic acid, serve as a valuable reference point for future investigations. A thorough understanding of the thermochemical landscape of this compound will undoubtedly aid in the rational design of novel therapeutics with enhanced stability and efficacy.

References

A Technical Guide to Amino(fluoro)acetic Acid: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of amino(fluoro)acetic acid, a fluorinated analog of the simplest amino acid, glycine. The introduction of a fluorine atom imparts unique physicochemical properties that make this compound a subject of interest in medicinal chemistry and drug development. This document details its chemical identifiers, experimental protocols for its synthesis and analysis, and discusses its potential biological significance.

Chemical Identifiers and Properties

This compound, systematically named 2-amino-2-fluoroacetic acid, is a structurally simple yet chemically significant molecule. The high electronegativity of the fluorine atom influences the molecule's acidity, basicity, and conformational preferences. Below is a summary of its key identifiers and computed properties.[1]

| Identifier Type | Value |

| CAS Number | 13599-60-5[1] |

| IUPAC Name | 2-amino-2-fluoroacetic acid[1] |

| Molecular Formula | C₂H₄FNO₂[1] |

| Molecular Weight | 93.06 g/mol [1] |

| PubChem CID | 21902320[1] |

| InChI | InChI=1S/C2H4FNO2/c3-1(4)2(5)6/h1H,4H2,(H,5,6)[1] |

| InChIKey | VDQLSBOGCHHUNA-UHFFFAOYSA-N[1] |

| SMILES | C(C(=O)O)(N)F[1] |

Synthesis and Experimental Protocols

One plausible synthetic route is the electrophilic fluorination of a glycine enolate equivalent. This method involves the deprotonation of a protected glycine derivative to form an enolate, which then reacts with an electrophilic fluorine source.

Generalized Experimental Protocol for Electrophilic Fluorination:

Materials:

-

N-protected glycine ester (e.g., N-benzyl-N-(diphenylmethylene)glycine ethyl ester)

-

Strong base (e.g., Lithium diisopropylamide - LDA)

-

Electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide - NFSI)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Reagents for deprotection (e.g., Hydrogen gas with Palladium on carbon, and acid or base for ester hydrolysis)

Procedure:

-

Enolate Formation: A solution of the N-protected glycine ester in anhydrous THF is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A solution of a strong base, such as LDA, is then added dropwise to generate the enolate.

-

Fluorination: The electrophilic fluorinating agent (e.g., NFSI) is added to the enolate solution. The reaction is stirred at low temperature for a specified time to allow for the fluorination to occur.

-

Quenching: The reaction is quenched by the addition of a suitable quenching solution, such as saturated aqueous ammonium chloride.

-

Extraction and Purification: The product is extracted from the aqueous phase using an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified using column chromatography.

-

Deprotection: The protecting groups on the nitrogen and the ester are removed in subsequent steps to yield the final product, 2-amino-2-fluoroacetic acid. This typically involves hydrogenation to remove the benzyl and diphenylmethylene groups, followed by acid or base-catalyzed hydrolysis of the ester.

This generalized protocol is based on common strategies for the synthesis of α-substituted amino acids and would require optimization for the specific synthesis of 2-amino-2-fluoroacetic acid.

Analytical Methodologies